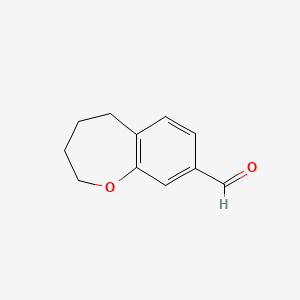












|
REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1.C([Li])CCC.CN(C)[CH:20]=[O:21].Cl>O1CCCC1.CCCCCC>[O:10]1[C:4]2[CH:3]=[C:2]([CH:20]=[O:21])[CH:12]=[CH:11][C:5]=2[CH2:6][CH2:7][CH2:8][CH2:9]1
|


|
Name
|
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(CCCCO2)C=C1
|
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the internal temperature <−65° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 3×85 mL of ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with 75 mL each of water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCCCC2=C1C=C(C=C2)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.64 g | |
| YIELD: CALCULATEDPERCENTYIELD | 105.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |